4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline
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Overview
Description
(E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE is a chemical compound belonging to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a methoxyphenyl group and a methylfuran group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE typically involves the condensation reaction between 4-methoxyaniline and 5-methylfurfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE has been studied for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for other chemical syntheses.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including hypolipidemic activity.
Mechanism of Action
The mechanism of action of (E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE: is similar to other Schiff bases and furan derivatives, such as:
Uniqueness
The uniqueness of (E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE lies in its specific structural features, such as the presence of both methoxyphenyl and methylfuran groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline (commonly referred to as the title compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known as Schiff bases, which are formed through the condensation of an amine and an aldehyde or ketone. The biological activities of Schiff bases, including their applications in medicinal chemistry, have been widely studied.
Chemical Structure and Properties
The molecular formula of the compound is C12H13N2O. Its structure features a methoxy group and a furan ring, contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological activity.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C12H13N2O |
Molecular Weight | 201.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antioxidant Activity
Research has indicated that various derivatives of methoxy-substituted anilines exhibit significant antioxidant properties. The title compound's structure suggests it may also possess similar activities, potentially scavenging free radicals and preventing oxidative stress in biological systems.
Anticancer Potential
Recent studies have explored the anticancer properties of related compounds. For instance, derivatives containing furan rings have shown promising results against various cancer cell lines, including breast cancer. The mechanism often involves the induction of apoptosis in cancer cells through caspase activation and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of similar compounds on MDA-MB-231 (triple-negative breast cancer) cells. The results showed that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation .
Enzyme Inhibition
The title compound may also act as an inhibitor of specific enzymes involved in tumor growth and metastasis. For example, some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and growth.
Table 2: Biological Activity Summary
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Potential free radical scavenging | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibits tubulin polymerization |
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.
- Apoptosis Induction : By activating caspases, the compound can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Similar compounds have been shown to halt the cell cycle at specific checkpoints, preventing further proliferation.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C13H13NO2/c1-10-3-6-13(16-10)9-14-11-4-7-12(15-2)8-5-11/h3-9H,1-2H3 |
InChI Key |
QVEPAXZWXQSIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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